molecular formula C14H20O4 B14381481 2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane CAS No. 90033-41-3

2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane

Cat. No.: B14381481
CAS No.: 90033-41-3
M. Wt: 252.31 g/mol
InChI Key: VAHGODFCXZDLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are cyclic acetals derived from the reaction of aldehydes or ketones with ethylene glycol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane typically involves the acetalization of an aldehyde or ketone with ethylene glycol. The reaction is usually catalyzed by an acid such as p-toluenesulfonic acid or sulfuric acid. The reaction conditions often include refluxing the reactants in a suitable solvent like toluene or benzene to remove water formed during the reaction, thus driving the equilibrium towards the formation of the dioxolane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the reaction. Additionally, the removal of water by azeotropic distillation can be employed to shift the equilibrium towards the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The dioxolane ring can act as a stable protecting group, preventing unwanted reactions during synthetic processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler dioxolane without the methoxyphenyl group.

    2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane: A similar compound with a methoxyphenyl group but different substitution pattern.

    2-Methyl-1,3-dioxolane: A dioxolane with a methyl group but lacking the methoxyphenyl group.

Uniqueness

2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential applications. The combination of the dioxolane ring and the methoxyphenyl group makes it a versatile compound in various fields of research and industry.

Properties

CAS No.

90033-41-3

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

2-[2-[(2-methoxyphenyl)methoxy]ethyl]-2-methyl-1,3-dioxolane

InChI

InChI=1S/C14H20O4/c1-14(17-9-10-18-14)7-8-16-11-12-5-3-4-6-13(12)15-2/h3-6H,7-11H2,1-2H3

InChI Key

VAHGODFCXZDLCK-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCOCC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.